Ret-IN-1

RET gatekeeper mutation V804M resistance kinase inhibitor potency

Resistance mutation G810R compromises first-generation RET inhibitors like Selpercatinib (IC50 ~531 nM). Ret-IN-1 retains 5.3-fold greater potency (IC50=101 nM), enabling dose-response studies in G810R models where clinical inhibitors fail. • IC50: 1 nM (WT), 7 nM (V804M), 101 nM (G810R) - validated benchmark for SAR and resistance mechanism studies. • Structural analog of Selpercatinib with a divergent mutant inhibition fingerprint - essential for comparative pharmacology panels. • Supplied as lyophilized solid, ≥98% purity, with global shipping under ambient conditions.

Molecular Formula C29H31N9O3
Molecular Weight 553.6 g/mol
CAS No. 2222755-14-6
Cat. No. B608641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRet-IN-1
CAS2222755-14-6
SynonymsLOXO-292;  LOXO292;  LOXO 292;  ARRY-192;  ARRY192;  ARRY 192
Molecular FormulaC29H31N9O3
Molecular Weight553.6 g/mol
Structural Identifiers
InChIInChI=1S/C29H31N9O3/c1-39-28-3-2-19(9-34-28)14-37-21-6-22(37)16-36(15-21)27-13-32-26(12-33-27)25-7-23(41-18-24-11-31-4-5-40-24)17-38-29(25)20(8-30)10-35-38/h2-3,7,9-10,12-13,17,21-22,24,31H,4-6,11,14-16,18H2,1H3/t21?,22?,24-/m1/s1
InChIKeyGTQISTQEBXXLPC-UBVWURDFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ret-IN-1 (CAS 2222755-14-6) for Research Procurement: Potency and Selectivity Profile of a Selpercatinib Analog


Ret-IN-1 (CAS 2222755-14-6) is a small molecule RET kinase inhibitor identified as Compound Example 552 in patent WO2018071447A1 [1]. It is a structural analog of the FDA-approved RET inhibitor Selpercatinib (LOXO-292) [2]. Ret-IN-1 demonstrates nanomolar inhibitory potency against wild-type RET (WT) and clinically relevant RET mutants, including the gatekeeper mutation V804M and the solvent-front resistance mutation G810R [1]. As a research tool compound, it serves as a critical reference for investigating structure-activity relationships within the RET inhibitor pharmacophore and for validating assays targeting RET-driven malignancies.

Why Ret-IN-1 Cannot Be Simply Substituted with Selpercatinib or Pralsetinib in Critical Assays


The RET kinase inhibitor landscape is defined by differential activity against specific resistance mutations, particularly the solvent-front G810R/C/S mutants that emerge under selective pressure from first-generation inhibitors [1]. Ret-IN-1 exhibits a distinct inhibitory profile compared to its close analog Selpercatinib and other clinical RET inhibitors like Pralsetinib. For instance, while Selpercatinib shows an IC50 of approximately 531 nM against RET(G810R) , Ret-IN-1 retains a significantly lower IC50 of 101 nM against the same mutant [2]. This quantitative divergence means that experimental outcomes—such as the degree of target engagement, downstream signaling inhibition, or cellular viability in G810R-mutant models—cannot be reliably reproduced by substituting one compound for another. In procurement for research use, selecting Ret-IN-1 is therefore not a matter of simple analog availability but a deliberate choice based on its unique potency gradient across RET variants, which directly impacts the interpretability and reproducibility of data in studies focused on resistance mechanisms.

Quantitative Differentiation of Ret-IN-1 (CAS 2222755-14-6) from Selpercatinib and Other RET Inhibitors


Superior Potency of Ret-IN-1 vs. Selpercatinib Against the Gatekeeper Mutation RET(V804M)

Ret-IN-1 demonstrates approximately 3.4-fold greater potency against the RET gatekeeper mutant V804M compared to Selpercatinib [1]. This quantitative advantage is critical for studies focusing on V804M-mediated resistance mechanisms, which are a primary concern in medullary thyroid cancer treatment.

RET gatekeeper mutation V804M resistance kinase inhibitor potency

Markedly Superior Activity of Ret-IN-1 vs. Selpercatinib Against Solvent-Front Resistance Mutant RET(G810R)

Against the clinically relevant solvent-front resistance mutant RET(G810R), Ret-IN-1 exhibits a 5.3-fold lower IC50 than Selpercatinib [1]. The G810R mutation is a major mechanism of acquired resistance to first-generation selective RET inhibitors, rendering Selpercatinib and Pralsetinib ineffective [2].

RET G810R mutation solvent-front resistance acquired resistance

Modest Wild-Type RET Potency Differential: Ret-IN-1 vs. Selpercatinib

Ret-IN-1 is approximately 14-fold more potent against wild-type RET than Selpercatinib in biochemical assays [1]. While this difference is notable, it is less dramatic than the differentials observed for mutant forms. This establishes a baseline for understanding its selectivity profile.

RET wild-type kinase inhibitor baseline potency

Contextualizing Potency: Ret-IN-1 Shows Lower Potency than Pralsetinib Against Common Oncogenic RET Alterations

Ret-IN-1 is less potent than Pralsetinib (BLU-667) against a panel of common oncogenic RET alterations, including RET(V804M), RET(M918T), and CCDC6-RET fusion [1]. For example, Pralsetinib demonstrates an IC50 of 0.4 nM against RET(V804M) compared to Ret-IN-1's 7 nM [2]. This indicates Ret-IN-1 is not a simple 'more potent' analog across all variants; its differentiation lies in its specific potency advantage against G810R.

RET fusion RET M918T potency comparison

Optimal Research Applications for Ret-IN-1 (CAS 2222755-14-6) Based on Quantitative Differentiation


Modeling and Overcoming Acquired Resistance Conferred by RET Solvent-Front Mutations

Ret-IN-1 is the preferred tool compound for generating and validating cellular models of acquired resistance to Selpercatinib and Pralsetinib. Its retained potency against the RET(G810R) mutant (IC50 = 101 nM) allows researchers to establish dose-response relationships in G810R-expressing cell lines where first-generation inhibitors fail [1]. This is critical for investigating the biology of solvent-front mutation-mediated resistance and for screening next-generation inhibitors designed to overcome it.

Investigating Structure-Activity Relationships (SAR) for RET Gatekeeper and Solvent-Front Mutations

As a Selpercatinib analog with a quantitatively distinct mutant inhibition profile, Ret-IN-1 serves as a key reference compound in medicinal chemistry campaigns aimed at improving potency against the V804M and G810R mutants. Its 3.4-fold and 5.3-fold potency advantages over Selpercatinib for V804M and G810R, respectively, provide a benchmark for new chemical entities [1]. Researchers can use Ret-IN-1 to validate computational models and to anchor SAR studies seeking to optimize the balance between wild-type and mutant RET inhibition.

Comparative Pharmacology Studies to Deconvolute RET Inhibitor Selectivity

Given its unique potency fingerprint relative to both Selpercatinib and Pralsetinib, Ret-IN-1 is an essential component of comparative pharmacology panels. Its use, alongside these clinical agents, helps deconvolute the contribution of specific RET mutants to overall pathway output and cellular phenotype. This is particularly valuable in studies using Ba/F3 cell models engineered to express individual RET variants [2].

In Vitro Assay Development and Validation for RET Kinase Activity

The well-characterized IC50 values of Ret-IN-1 against RET(WT), RET(V804M), and RET(G810R) [1] make it an excellent positive control for developing and validating new biochemical and cell-based assays for RET kinase activity. Its profile allows for the assessment of assay dynamic range and sensitivity across different RET variants, ensuring the robustness and reproducibility of screening platforms aimed at identifying novel RET modulators.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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